molecular formula C17H16N4O B12899602 N-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenyl)benzamide CAS No. 89221-18-1

N-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenyl)benzamide

Cat. No.: B12899602
CAS No.: 89221-18-1
M. Wt: 292.33 g/mol
InChI Key: GZQLAUJQXFQJKX-UHFFFAOYSA-N
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Description

ETPB , is a compound with a fascinating structure. The 1,2,3-triazole moiety plays a crucial role in its biological and industrial applications . Triazoles have gained prominence due to their diverse roles in biomedicinal, biochemical, and material sciences. ETPB’s unique structure makes it an intriguing subject for study.

Preparation Methods

Synthetic Routes:: ETPB can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in aqueous medium. The synthesis typically involves the following steps:

  • Starting with (S)-(-) ethyl lactate, triazole 7a is formed.
  • Triazole 7a undergoes Suzuki–Miyaura cross-coupling with various arylboronic acids to yield the target molecules, 9a–j, in good yields.

Industrial Production:: While specific industrial production methods for ETPB are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production.

Chemical Reactions Analysis

ETPB participates in various chemical reactions:

    Suzuki–Miyaura Cross-Coupling: ETPB reacts with arylboronic acids to form the target compounds.

    Oxidation/Reduction/Substitution: ETPB’s phenyl ring can undergo these reactions, leading to diverse derivatives.

    Common Reagents and Conditions: Palladium catalysts, bases, and aqueous solvents are commonly used.

Scientific Research Applications

ETPB finds applications in:

    Medicine: Its potential as a carbonic anhydrase-II inhibitor makes it relevant for drug development.

    Chemistry: ETPB’s unique structure inspires new synthetic methodologies.

    Industry: It may serve as a building block for agrochemicals, dyes, and corrosion inhibitors.

Mechanism of Action

ETPB likely exerts its effects by directly binding to active site residues of carbonic anhydrase-II. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

ETPB’s uniqueness lies in its 1,2,3-triazole substitution pattern. Similar compounds include other triazole derivatives with varying substituents .

Properties

CAS No.

89221-18-1

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

N-[4-(1-ethyltriazol-4-yl)phenyl]benzamide

InChI

InChI=1S/C17H16N4O/c1-2-21-12-16(19-20-21)13-8-10-15(11-9-13)18-17(22)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,18,22)

InChI Key

GZQLAUJQXFQJKX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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